molecular formula C12H24N2Si2 B3048116 1,4-Benzenediamine, N,N'-bis(trimethylsilyl)- CAS No. 1571-74-0

1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-

Cat. No.: B3048116
CAS No.: 1571-74-0
M. Wt: 252.5 g/mol
InChI Key: AJPUIVHOKJQSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two trimethylsilyl groups attached to the nitrogen atoms of 1,4-benzenediamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- typically involves the reaction of 1,4-benzenediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

1,4-Benzenediamine+2(Trimethylsilyl chloride)1,4-Benzenediamine, N,N’-bis(trimethylsilyl)-+2(Hydrochloric acid)\text{1,4-Benzenediamine} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-} + 2 \text{(Hydrochloric acid)} 1,4-Benzenediamine+2(Trimethylsilyl chloride)→1,4-Benzenediamine, N,N’-bis(trimethylsilyl)-+2(Hydrochloric acid)

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane or toluene to facilitate the reaction and improve yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Similar structure but with different substituents on the nitrogen atoms.

    1,4-Benzenediamine: Lacks the trimethylsilyl groups, resulting in different chemical properties.

    N,N’-Bis(trimethylsilyl)urea: Contains trimethylsilyl groups but with a different core structure.

Uniqueness

1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties such as increased stability and reactivity. These properties make it valuable in various applications, particularly in the synthesis of organosilicon compounds and materials.

Properties

IUPAC Name

1-N,4-N-bis(trimethylsilyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10,13-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPUIVHOKJQSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC1=CC=C(C=C1)N[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50413742
Record name 1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-74-0
Record name N1,N4-Bis(trimethylsilyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1571-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
Reactant of Route 2
Reactant of Route 2
1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
Reactant of Route 3
1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
Reactant of Route 4
1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
Reactant of Route 5
1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
Reactant of Route 6
1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.